N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)
Description
N,N'-(Cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) is a dimeric thiazolo[3,2-a]pyrimidine derivative characterized by:
- Two thiazolo[3,2-a]pyrimidine cores (each with a 2-methyl and 5-oxo substituent).
- Carboxamide groups at position 6 on both heterocyclic systems.
- A cyclohexane-1,3-diylbis(methylene) linker bridging the two moieties.
Properties
IUPAC Name |
2-methyl-N-[[3-[[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]methyl]cyclohexyl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S2/c1-13-11-29-21(33)17(9-27-23(29)35-13)19(31)25-7-15-4-3-5-16(6-15)8-26-20(32)18-10-28-24-30(22(18)34)12-14(2)36-24/h9-12,15-16H,3-8H2,1-2H3,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXIVQZMSHCQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3CCCC(C3)CNC(=O)C4=CN=C5N(C4=O)C=C(S5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: : The synthesis of this compound involves a multi-step procedure starting with the preparation of intermediate thiazolopyrimidine derivatives. These intermediates undergo a series of condensation reactions with cyclohexane-1,3-diylbis(methylene) groups. The key steps include nitration, reduction, and cyclization reactions under controlled conditions.
Reaction Conditions: : Typical conditions involve the use of strong acids or bases as catalysts, and elevated temperatures to facilitate the formation of the thiazolopyrimidine ring system. Precise control of reaction time and temperature is crucial to ensure high yield and purity.
Industrial Production Methods: : In an industrial setting, the production of N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) involves large-scale reactors with automated control systems. The process is optimized for efficient reagent use and waste management.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various reactions including:
Oxidation: : It can be oxidized to form higher oxo-derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can convert it into different thiazolopyrimidine derivatives using agents like sodium borohydride.
Substitution: : Substitution reactions involving halogens or other nucleophiles lead to modified derivatives.
Common Reagents and Conditions: : These reactions typically require organic solvents (e.g., dichloromethane, ethanol), specific temperature ranges, and pH control.
Major Products:
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis for the creation of complex molecules.
Biology: : Investigated for its potential as a bioactive compound with antimicrobial and anti-cancer properties.
Medicine: : Explored for its therapeutic potential in drug development, particularly in designing inhibitors for certain enzymes or receptors.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
Mechanism: : The compound interacts with specific molecular targets, often binding to active sites on enzymes or receptors, inhibiting their function.
Molecular Targets and Pathways: : Targets may include kinases, proteases, and other critical proteins involved in cellular signaling pathways. Its effects are mediated through modulation of these targets, leading to altered cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Substituent Effects on Reactivity and Bioactivity
- Carboxamide vs. Nitrile/Ester Groups :
The target compound’s carboxamide groups at position 6 enable stronger hydrogen bonding compared to nitriles (e.g., 11a, 11b) or esters (e.g., ). This may enhance interactions with biological targets, such as enzymes or DNA .
Pharmacological Potential
- Enhanced Binding Affinity : The carboxamide groups and dimeric structure may improve target engagement compared to nitrile- or ester-containing analogs .
- Bioavailability Considerations : Higher molecular weight (~650–700 g/mol) could reduce cell permeability compared to smaller analogs (e.g., 11a: 386 g/mol), necessitating formulation optimization .
Biological Activity
N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure
The chemical structure of N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) can be represented as follows:
This compound features a thiazolo-pyrimidine backbone, which is known to exhibit various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazolo-pyrimidine moiety followed by coupling with cyclohexane derivatives. The methods employed often yield high purity compounds suitable for biological testing.
Anticancer Activity
Research indicates that N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.1 | Thymidylate synthase inhibition |
| HCT116 | 2.6 | Induction of apoptosis |
| HepG2 | 1.4 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may act through multiple pathways, including inhibition of key enzymes involved in DNA synthesis and cell proliferation.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
The antimicrobial mechanisms are believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
A notable study published in a peer-reviewed journal evaluated the biological activity of similar thiazolo-pyrimidine derivatives. These compounds were found to exhibit both anticancer and antimicrobial properties through various assays, reinforcing the potential of thiazolo-pyrimidines as therapeutic agents in cancer and infectious diseases .
Another investigation focused on the selectivity index (SI) of N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide), which was calculated to assess its cytotoxicity towards cancer cells versus normal cells. A higher SI indicates a favorable therapeutic profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
